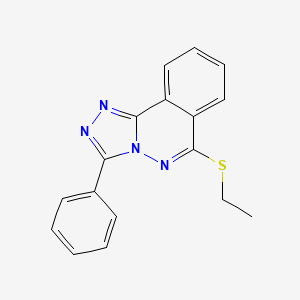
6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine
Overview
Description
6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine is a heterocyclic compound that belongs to the class of phthalazines. Phthalazines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry . This compound features a unique structure with a triazole ring fused to a phthalazine core, which is further substituted with an ethylthio group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1-phthalazinyl-arylhydrazones with ethylthiol in the presence of a base, followed by cyclization using a silver(I) salt as a catalyst . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at reflux temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2) or as a binder of gamma-aminobutyric acid (GABA) receptors . These interactions can modulate various biochemical pathways, resulting in its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound with a simpler structure.
1,2,4-Triazolo(3,4-b)thiadiazine: Another heterocyclic compound with similar pharmacological properties.
Quinoxaline: An isomeric compound with a different ring fusion pattern.
Uniqueness
6-(Ethylthio)-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine is unique due to its specific substitution pattern and the presence of both a triazole and phthalazine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
87540-64-5 |
|---|---|
Molecular Formula |
C17H14N4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-ethylsulfanyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C17H14N4S/c1-2-22-17-14-11-7-6-10-13(14)16-19-18-15(21(16)20-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
RHROWHMFWYLYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













